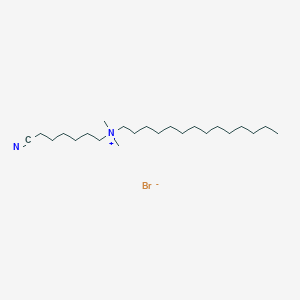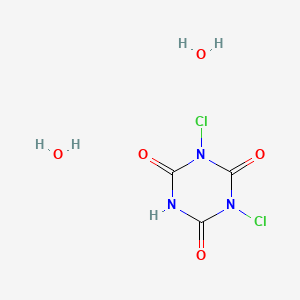
Cyanuric acid dichloride dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless, water-soluble solid produced by the reaction of cyanuric acid with chlorine . This compound is known for its strong oxidizing properties and is commonly used in water treatment and sanitation applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanuric acid dichloride dihydrate is synthesized by first reacting elemental chlorine with cyanuric acid in an aqueous alkaline slurry to produce dichloroisocyanuric acid monohydrate. This monohydrate is then converted to the dihydrate form . The reaction conditions typically involve maintaining an alkaline environment using a strong base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound involves a multi-step process. Initially, urea undergoes pyrolysis to produce crude cyanuric acid. This cyanuric acid is then purified by digestion with a strong mineral acid and made alkaline with sodium hydroxide. The alkaline slurry is exposed to elemental chlorine to produce dichloroisocyanuric acid monohydrate, which is subsequently converted to the dihydrate form .
Chemical Reactions Analysis
Types of Reactions
Cyanuric acid dichloride dihydrate undergoes various chemical reactions, including oxidation, substitution, and complex formation. As an oxidizer, it reacts with water to form chlorine gas . It also participates in substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, sodium hydroxide, and various transition metal salts. The reactions typically occur under aqueous conditions and may require controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound include chlorinated cyanurates, chlorine gas, and various metal complexes. For example, the reaction with copper(II) sulfate produces an intense lilac precipitate of sodium copper dichloroisocyanurate .
Scientific Research Applications
Cyanuric acid dichloride dihydrate has numerous scientific research applications across various fields:
Mechanism of Action
The mechanism of action of cyanuric acid dichloride dihydrate involves its strong oxidizing properties. When dissolved in water, it releases chlorine gas, which acts as a potent disinfectant by oxidizing and destroying microbial cell components . The compound’s molecular targets include bacterial cell walls and membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
Cyanuric acid: A precursor to cyanuric acid dichloride dihydrate, used in the production of disinfectants and herbicides.
Sodium dichloroisocyanurate: A closely related compound with similar disinfectant properties, used in water treatment and sanitation.
Trichloroisocyanuric acid: Another chlorinated derivative of cyanuric acid, used as a disinfectant and bleaching agent.
Uniqueness
This compound is unique due to its dihydrate form, which provides specific solubility and stability characteristics. Its strong oxidizing properties and ability to form stable metal complexes make it particularly valuable in various industrial and research applications .
Properties
CAS No. |
219621-27-9 |
|---|---|
Molecular Formula |
C3H5Cl2N3O5 |
Molecular Weight |
233.99 g/mol |
IUPAC Name |
1,3-dichloro-1,3,5-triazinane-2,4,6-trione;dihydrate |
InChI |
InChI=1S/C3HCl2N3O3.2H2O/c4-7-1(9)6-2(10)8(5)3(7)11;;/h(H,6,9,10);2*1H2 |
InChI Key |
HNJBNCXVRPPRTE-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)NC(=O)N(C(=O)N1Cl)Cl.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12564469.png)
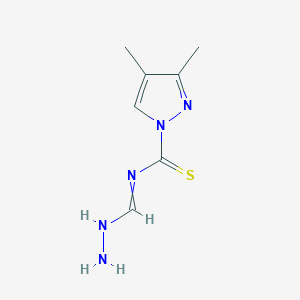
![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)

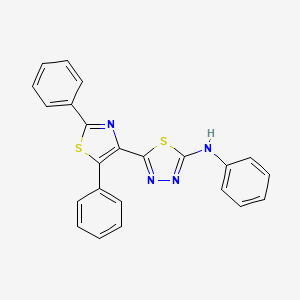

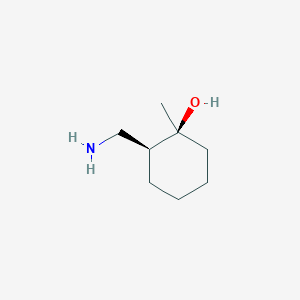
![2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12564508.png)
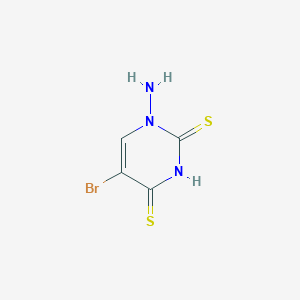


![8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B12564531.png)

